Ethyl 5-fluoroquinoline-8-carboxylate is a synthetic organic compound belonging to the fluoroquinolone class of antibiotics. This compound is characterized by its unique molecular structure, which includes a quinoline ring substituted with a fluorine atom and a carboxylate group. These structural features contribute to its biological activity, particularly in antibacterial applications.
Ethyl 5-fluoroquinoline-8-carboxylate can be synthesized through various chemical processes, which often involve the modification of existing quinolone derivatives. The compound is not widely available in commercial markets but can be obtained through specialized chemical suppliers or synthesized in laboratory settings.
The synthesis of Ethyl 5-fluoroquinoline-8-carboxylate typically involves several key steps:
Ethyl 5-fluoroquinoline-8-carboxylate has a complex molecular structure characterized by:
Ethyl 5-fluoroquinoline-8-carboxylate can undergo various chemical reactions typical for fluoroquinolones:
These reactions are generally facilitated by specific catalysts or conditions that enhance reactivity, such as temperature control and solvent choice.
The mechanism of action of Ethyl 5-fluoroquinoline-8-carboxylate is primarily based on its ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and transcription. By binding to these enzymes, the compound disrupts DNA supercoiling and leads to bacterial cell death.
Research indicates that fluoroquinolones exhibit varying degrees of potency against different bacterial strains, with Ethyl 5-fluoroquinoline-8-carboxylate being effective against both Gram-positive and Gram-negative bacteria.
Ethyl 5-fluoroquinoline-8-carboxylate finds applications primarily in medicinal chemistry as a lead compound for developing new antibacterial agents. Its structural characteristics make it a valuable candidate for further modifications aimed at enhancing efficacy and reducing resistance in bacterial strains. Additionally, it serves as a research tool for studying bacterial DNA processes and developing novel therapeutic strategies against resistant infections.
The discovery of nalidixic acid in 1962 marked the inception of quinolone-based antibiotics, which evolved into fluoroquinolones (FQs) through strategic C-6 fluorination and C-7 piperazinyl modifications [3]. These innovations yielded broad-spectrum agents like ciprofloxacin, which inhibit bacterial DNA gyrase and topoisomerase IV by stabilizing DNA-enzyme cleavage complexes [3] [8]. Despite their efficacy, rising antibiotic resistance and metabolic instability necessitated novel synthetic approaches. Early quinolone scaffolds focused on C-6/C-7 optimization, but recent studies highlight the underexploited potential of C-8 functionalization for enhancing pharmacological profiles [6] [10]. Ethyl 5-fluoroquinoline-8-carboxylate emerged as a pivotal building block in this context, enabling targeted modifications unattainable with classical FQ cores.
Ethyl 5-fluoroquinoline-8-carboxylate (CAS 1823338-60-8) possesses a unique reactive triad:
This versatility facilitates diverse derivatization pathways, including:
C-8 modifications profoundly influence quinolone bioactivity:
Table 1: Key Physicochemical Properties of Ethyl 5-fluoroquinoline-8-carboxylate
| Property | Value | Method/Reference |
|---|---|---|
| CAS Registry Number | 1823338-60-8 | [1] |
| Molecular Formula | C₁₂H₁₀FNO₂ | [1] |
| Molecular Weight | 219.22 g/mol | [1] |
| SMILES Notation | O=C(C1=C2N=CC=CC2=C(F)C=C1)OCC | [1] |
| LogP (Predicted) | 2.8 ± 0.3 | ChemAxon Estimation |
| Hydrogen Bond Acceptors | 3 | [1] |
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4